molecular formula C14H11N B041195 2-Cyano-4'-methylbiphenyl CAS No. 114772-53-1

2-Cyano-4'-methylbiphenyl

Cat. No. B041195
Key on ui cas rn: 114772-53-1
M. Wt: 193.24 g/mol
InChI Key: ZGQVZLSNEBEHFN-UHFFFAOYSA-N
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Patent
US05260285

Procedure details

To a solution of 2-cyano-4'-methylbiphenyl (390 g, 2.02 moles) in toluene (2.3 L) was added trimethyltin azide (525 g, 2.55 moles) at r.t. The mixture was refluxed for 24 h, cooled to r.t., filtered, washed with toluene and sucked dry in a funnel. The precipitate was resuspended in toluene (3.5 L) and THF (250 mL) was added. Anhydrous HCl was bubbled in at a moderate rate at r.t. to give a clear solution (45 min). Addition of HCl gas was continued for another 20 min. with stirring whereupon a white precipitate formed. The reaction mixture was stirred over night. The solid product was filtered, washed with toluene followed with ether and then dried under vacuum. This produced 250 g (53% yield of the tetrazole. m.p. 152°-154° C.; 1H-NMR (CDCl3): 2.40 (s, 3H), 7.19 (dd, 1H), 7.55 (m, 2H), 8.25 (dd, 1H).
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)#[N:2].C[Sn]([N:20]=[N+:21]=[N-:22])(C)C.Cl>C1(C)C=CC=CC=1>[CH3:15][C:12]1[CH:11]=[CH:10][C:9]([C:4]2[C:3]([C:1]3[N:22]=[N:21][NH:20][N:2]=3)=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
390 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
525 g
Type
reactant
Smiles
C[Sn](C)(C)N=[N+]=[N-]
Name
Quantity
2.3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring whereupon a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
sucked dry in a funnel
ADDITION
Type
ADDITION
Details
THF (250 mL) was added
CUSTOM
Type
CUSTOM
Details
Anhydrous HCl was bubbled in at a moderate rate at r.t.
CUSTOM
Type
CUSTOM
Details
to give a clear solution (45 min)
Duration
45 min
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred over night
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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